molecular formula C7H14N2O2 B024801 2-Hydroxycyclohexane-1-carbohydrazide CAS No. 100948-90-1

2-Hydroxycyclohexane-1-carbohydrazide

Cat. No.: B024801
CAS No.: 100948-90-1
M. Wt: 158.2 g/mol
InChI Key: JEQMQBRLQLBAEY-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexane-1-carbohydrazide is a hydrazide derivative synthesized via the condensation of 4-substituted cyclohexanones with thiosemicarbazide or carbohydrazide precursors. A representative synthesis involves dissolving 4-(ethyl/phenyl)cyclohexane-1-one (29 mmol) in ethanol, adding thiosemicarbazide (29 mmol) and acetic acid as a catalyst, and refluxing the mixture for 2 hours . This method yields cyclohexane-based hydrazides, characterized by a hydroxyl group on the cyclohexane ring and a carbohydrazide functional group. The compound’s structural features, including intramolecular hydrogen bonding and conformational flexibility due to the cyclohexane ring, distinguish it from aromatic analogs.

Properties

CAS No.

100948-90-1

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

2-hydroxycyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)

InChI Key

JEQMQBRLQLBAEY-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NN)O

Canonical SMILES

C1CCC(C(C1)C(=O)NN)O

Synonyms

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Properties

Functional Groups
  • 2-Hydroxycyclohexane-1-carbohydrazide : Exhibits hydroxyl (-OH, ~3492 cm⁻¹) and amide (C=O, ~1682 cm⁻¹) stretches in IR, similar to aromatic analogs .
  • 2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide : Shows additional aromatic C-H stretches (~3054 cm⁻¹) and C=N imine bonds (~1621 cm⁻¹) .
  • (E)-2-{(2-Hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide : Features extended conjugation (naphthalene ring), leading to distinct UV-Vis absorption .
Crystallography
  • Cyclohexane derivatives (e.g., menthone-based compounds) form colorless needles in DMSO, with refined Flack parameters confirming absolute configuration .
  • Aromatic analogs (e.g., naphthalene derivatives) exhibit planar structures due to π-conjugation, validated by single-crystal X-ray studies (R factor = 0.047) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Notable Features
This compound N/A Ethanol, DMSO Flexible cyclohexane ring
2-(2-Hydroxybenzylidene)hydrazine-1-carboxamide 205–207 Ethanol Antioxidant activity
Menthone-derived carbohydrazide N/A DMSO Chiral centers from menthol
  • The cyclohexane backbone enhances solubility in polar aprotic solvents (e.g., DMSO) compared to aromatic counterparts .
  • Aromatic derivatives (e.g., benzylidene compounds) display higher melting points due to rigid structures .

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